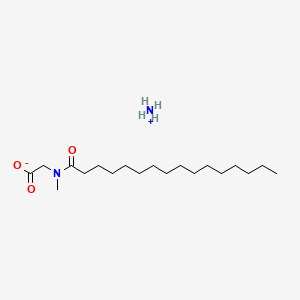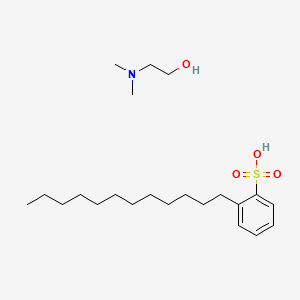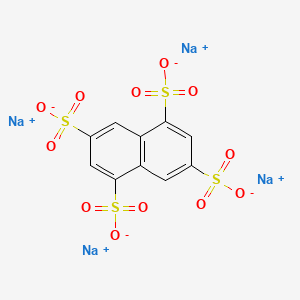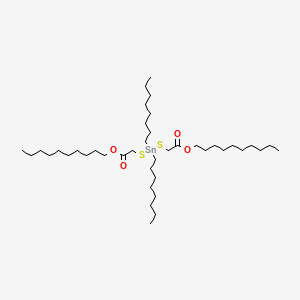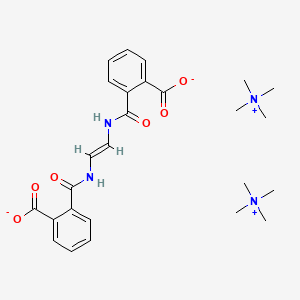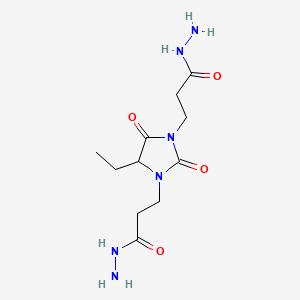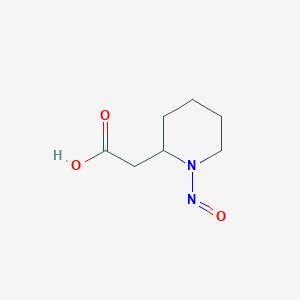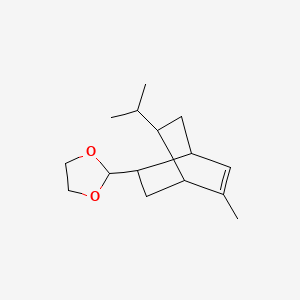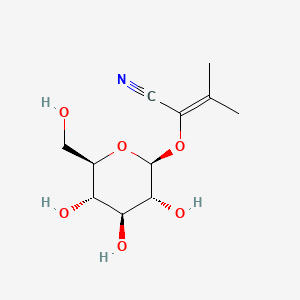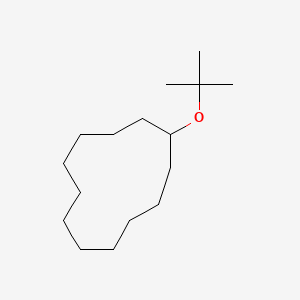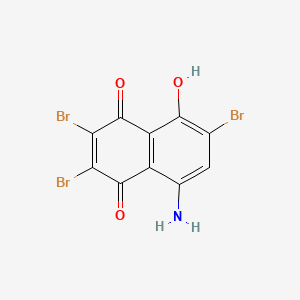
Methyl 2-((2-((3,7-dimethyl-6-octenyl)oxy)ethylidene)amino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-((2-((3,7-dimethyl-6-octenyl)oxy)ethylidene)amino)benzoate is a complex organic compound with a unique structure. It consists of 29 hydrogen atoms, 20 carbon atoms, 1 nitrogen atom, and 3 oxygen atoms . This compound is characterized by its aromatic ester, aliphatic imine, and aliphatic ether functional groups .
Preparation Methods
The synthesis of Methyl 2-((2-((3,7-dimethyl-6-octenyl)oxy)ethylidene)amino)benzoate involves multiple steps. The synthetic route typically starts with the preparation of the intermediate compounds, which are then combined under specific reaction conditions to form the final product. The reaction conditions often include the use of solvents, catalysts, and controlled temperatures to ensure the desired product is obtained .
Chemical Reactions Analysis
Methyl 2-((2-((3,7-dimethyl-6-octenyl)oxy)ethylidene)amino)benzoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential biological activities, including antimicrobial and anticancer properties. In medicine, it is explored for its potential therapeutic uses. In industry, it is used in the production of various chemical products .
Mechanism of Action
The mechanism of action of Methyl 2-((2-((3,7-dimethyl-6-octenyl)oxy)ethylidene)amino)benzoate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, which can include enzymes, receptors, and other proteins. This binding can lead to changes in the activity of these targets, resulting in the observed biological effects .
Comparison with Similar Compounds
Methyl 2-((2-((3,7-dimethyl-6-octenyl)oxy)ethylidene)amino)benzoate is unique due to its specific structure and functional groups. Similar compounds include Methyl geranate and Geranyl 2-methylbutyrate, which share some structural similarities but differ in their functional groups and overall structure . These differences can lead to variations in their chemical properties and biological activities.
Properties
CAS No. |
93940-30-8 |
|---|---|
Molecular Formula |
C20H29NO3 |
Molecular Weight |
331.4 g/mol |
IUPAC Name |
methyl 2-[2-(3,7-dimethyloct-6-enoxy)ethylideneamino]benzoate |
InChI |
InChI=1S/C20H29NO3/c1-16(2)8-7-9-17(3)12-14-24-15-13-21-19-11-6-5-10-18(19)20(22)23-4/h5-6,8,10-11,13,17H,7,9,12,14-15H2,1-4H3 |
InChI Key |
SXANTGZGHBDWBX-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC=C(C)C)CCOCC=NC1=CC=CC=C1C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


